2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide
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Description
Scientific Research Applications
Tachykinin NK2 Receptor Antagonism
This compound has been studied for its potential as a tachykinin NK2 receptor antagonist. Research demonstrates that structurally similar spiropiperidines, including 1,3,8-triazaspiro[4.5]decan-2-one derivatives, exhibit potent NK2 receptor affinity, suggesting potential therapeutic applications in conditions mediated by NK2 receptors, such as bronchoconstriction (Smith et al., 1995).
Antiviral Applications
Compounds structurally similar to 2-(8-Benzyl-2,4-Dioxo-1,3,8-Triazaspiro[4.5]Decan-3-Yl)-N-(2-Fluorophenyl)Acetamide have shown promising antiviral activity. Spirothiazolidinone derivatives, which share a similar core structure, exhibited significant activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential for developing new classes of antiviral molecules based on the spirothiazolidinone scaffold (Apaydın et al., 2020).
Antipsychotic Potential
Research has also indicated the potential use of related 1,3,8-triazaspiro[4.5]decan-4-ones as antipsychotic agents. These compounds have shown activity in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy, suggesting the relevance of this chemical structure in the development of new antipsychotic medications (Wise et al., 1985).
Anticonvulsant Properties
Additionally, fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, similar in structure to the compound , have been evaluated for anticonvulsant activity. Certain derivatives have shown promising results in tests for maximal electroshock (MES) and subcutaneous metrazole (sc.Met), highlighting the potential for developing new anticonvulsant drugs based on this chemical structure (Obniska et al., 2006).
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-8-4-5-9-18(17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWZXBTUJBXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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